molecular formula C5H3F7O2 B1199088 Methyl heptafluorobutyrate CAS No. 356-24-1

Methyl heptafluorobutyrate

Cat. No.: B1199088
CAS No.: 356-24-1
M. Wt: 228.06 g/mol
InChI Key: MRPUVAKBXDBGJQ-UHFFFAOYSA-N
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Description

It is a colorless liquid with a boiling point of approximately 80-81°C and a molecular weight of 228.06 g/mol . This compound is known for its high stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

Methyl heptafluorobutyrate, also known as Methyl perfluorobutyrate , is a chemical compound used in various applications.

Result of Action

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to handle this compound only outdoors or in a well-ventilated area . .

Biochemical Analysis

Biochemical Properties

Methyl heptafluorobutyrate plays a crucial role in biochemical reactions, particularly in the derivatization of bile acids. It interacts with bile acids and their conjugates, such as glycine and taurine, to form stable heptafluorobutyrate derivatives . These derivatives are essential for the quantitative analysis of bile acids in biological samples. The interaction involves the esterification of bile acids, which enhances their volatility and detectability in gas-liquid chromatography.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of heptafluorobutyrate derivatives with bile acids. This process involves the binding of this compound to the carboxyl group of bile acids, resulting in the formation of a stable ester bond . This esterification reaction enhances the volatility and stability of bile acids, making them suitable for gas-liquid chromatography analysis. The compound does not directly interact with enzymes or proteins but facilitates the analysis of bile acid-related biochemical pathways.

Metabolic Pathways

This compound is involved in the metabolic pathways related to bile acid analysis. It interacts with bile acids and their conjugates to form heptafluorobutyrate derivatives, which are then analyzed using gas-liquid chromatography . This process does not significantly alter the metabolic flux or metabolite levels but facilitates the accurate quantification of bile acids in biological samples. The compound itself is not metabolized in the traditional sense but acts as a chemical reagent in the analysis process.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl heptafluorobutyrate can be synthesized through the reaction of methanol with heptafluorobutyric acid or its derivatives. One common method involves the esterification of heptafluorobutyric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl heptafluorobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Methyl heptafluorobutyrate is unique due to its specific balance of fluorine content and ester functionality, making it particularly useful in applications requiring high stability and reactivity. Its ability to form stable derivatives with various compounds enhances its utility in analytical and synthetic chemistry .

Properties

IUPAC Name

methyl 2,2,3,3,4,4,4-heptafluorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F7O2/c1-14-2(13)3(6,7)4(8,9)5(10,11)12/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPUVAKBXDBGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059881
Record name Methyl perfluorobutanoate
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Molecular Weight

228.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356-24-1
Record name Methyl 2,2,3,3,4,4,4-heptafluorobutanoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptafluorobutyryl methyl ester
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Record name Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, methyl ester
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Record name Methyl perfluorobutanoate
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Record name Methyl heptafluorobutyrate
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Record name METHYL HEPTAFLUOROBUTYRATE
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Synthesis routes and methods I

Procedure details

Perfluorobutyric acid (55 g, 0.26 m) in 25 ml of methanol containing 0.1 g of methane sulfonic acid was refluxed for 16 hours. The product was washed with a sodium carbonate solution and dried over magnesium carbonate. IR analysis showed the following major absorption bands: 2970, 1785, 1310, 1225, 1145, 1085 cm-1.
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Synthesis routes and methods II

Procedure details

Cationic fluorochemical surfactants useful as antistatic agents and lubricants for polymeric shapes are prepared from 2,2,3,4,4,4-hexafluorobutanol or perfluorobutyric acid. Hexafluorobutanol is reacted with bromoundecanoic acid to obtain a bromoester which is then reacted with pyridine to obtain a cationic surfactant. Perfluorobutyric acid is esterified with methanol to obtain methyl perfluorobutyrate which is then reacted with dimethylaminopropylamine to obtain an amino-amide which is then reacted with hydrogen peroxide to obtain the N-oxide derivative which is neutralized with glycolic acid to obtain a cationic surfactant, a salt of the N-oxide derivative.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of fluorine atoms in Methyl heptafluorobutyrate influence its reactivity with trifluoromethyl radicals?

A: Research indicates that the fluorine atoms in this compound significantly impact its reactivity with trifluoromethyl radicals. Studies on hydrogen abstraction reactions by trifluoromethyl radicals from various compounds, including this compound, reveal a lower reactivity compared to non-fluorinated esters like Methyl acetate or Methyl formate []. This difference in reactivity is attributed to the electronegativity of fluorine atoms. The fluorine atoms withdraw electron density from the methoxy group, creating a partial positive charge. This partial positive charge repels the electrophilic trifluoromethyl radical, hindering the hydrogen abstraction process and thus, lowering the overall reactivity [].

Q2: Can you describe the synthesis of 1,1-dihydroperfluorobutanol using this compound and highlight the key reaction conditions for optimal yield?

A: 1,1-Dihydroperfluorobutanol can be synthesized from this compound in a two-step process []:

    Q3: What insights do the products of (1-adamantyl)(3-noradamantyl)this compound solvolysis offer regarding carbene rearrangements?

    A: The solvolysis of (1-adamantyl)(3-noradamantyl)this compound in methanol provides valuable information about the behavior of the intermediate carbene species []. The reaction yields a mixture of ethers, with 2-(1-adamantyl)-1-methoxyadamantane as the major product. The formation of this specific ether suggests a rearrangement of the initially formed carbene, (1-adamantyl)(3-noradamantyl)methylidene, to the more stable 2-(1-adamantyl)adamantene []. This rearrangement highlights the tendency of carbenes to undergo skeletal changes to achieve a lower energy state. Further evidence for this rearrangement pathway is provided by the isolation of 2-(1-adamantyl)-2-methoxyadamantane and 2-(1-adamantyl)-2,4-didehydroadamantane when the reaction is carried out under photolytic conditions in a hexane-methanol mixture [].

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